Tanespimycin

Description

Origin and Development as a Geldanamycin (B1684428) Derivative

Geldanamycin (GA) is a natural antibiotic belonging to the ansamycin (B12435341) class, isolated from Streptomyces hygroscopicus. It was one of the earliest identified compounds demonstrating potent anti-tumor effects through its inhibition of HSP90. aacrjournals.orgnih.govcellsignal.comkjcls.orgtaylorandfrancis.comcancer.govrsc.orgresearchgate.net However, geldanamycin's clinical development was significantly hampered by its poor water solubility, metabolic instability, and notable hepatotoxicity in preclinical models. nih.govtaylorandfrancis.comresearchgate.netfrontiersin.org

In response to these limitations, academic and pharmaceutical research focused on developing geldanamycin analogs with improved pharmacokinetic properties and reduced toxicity. Tanespimycin (B1681923) (17-AAG) was synthesized as a semi-synthetic derivative of geldanamycin, retaining its core mechanism of action but offering enhanced stability and solubility compared to its parent compound. cellsignal.comtaylorandfrancis.com This advancement positioned 17-AAG as the first HSP90 inhibitor to advance into clinical trials, marking a significant step in the exploration of HSP90 as a therapeutic target in oncology. nih.govtaylorandfrancis.comrsc.orgnih.govoncotarget.com this compound achieves its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90, thereby disrupting its chaperone activity. rsc.orgresearchgate.netfrontiersin.orgpnas.orgoncotarget.com

This compound as a Prototype Heat Shock Protein 90 (HSP90) Inhibitor in Preclinical Research

HSP90 is a highly conserved molecular chaperone that plays a critical role in the cellular stress response and in maintaining the conformational stability and functionality of a wide array of "client" proteins. nih.govcellsignal.comkjcls.orgcancer.govrsc.orgresearchgate.netfrontiersin.orgoncotarget.compnas.orgoncotarget.comresearchgate.netnih.govresearchgate.netdrugbank.com Many of these client proteins are oncoproteins or signaling molecules essential for cell proliferation, survival, and drug resistance in cancer cells. nih.govcellsignal.comkjcls.orgcancer.govrsc.orgresearchgate.netfrontiersin.orgoncotarget.compnas.orgoncotarget.comresearchgate.netnih.govresearchgate.netdrugbank.com

This compound functions by binding to HSP90, inhibiting its ATPase activity and preventing it from properly folding or stabilizing its client proteins. aacrjournals.orgnih.govcellsignal.comcancer.govpnas.orgoncotarget.comresearchgate.net This disruption leads to the targeted degradation of these client proteins through the ubiquitin-proteasome pathway. aacrjournals.orgnih.govcellsignal.comcancer.govpnas.orgoncotarget.comresearchgate.net Key HSP90 client proteins affected by this compound include signaling molecules such as EGFR, AKT, Raf-1, HER2, and cell cycle regulators like Cyclin B1 and Cyclin D1, all of which are frequently dysregulated in various cancers. nih.govcellsignal.comnih.govresearchgate.netaacrjournals.org

Preclinical studies have extensively documented this compound's anti-tumor activity across a broad spectrum of cancer types. These investigations have demonstrated its ability to reduce cell viability, inhibit cell migration, induce cell cycle arrest (particularly at the G2/M phase), and promote apoptosis. nih.govkjcls.orgoncotarget.comaacrjournals.org For instance, in preclinical models of gallbladder cancer, 17-AAG significantly reduced cell viability and migration, induced cell cycle arrest and apoptosis, and demonstrated efficacy in reducing tumor size by 69.6% in vivo. nih.gov Research on neuroblastoma cells showed that this compound induced apoptosis associated with decreased activity of Raf-1 and Akt. aacrjournals.org Furthermore, studies have explored its potential to enhance the efficacy of other treatments, such as radiation therapy and conventional chemotherapeutic agents, often demonstrating synergistic effects. aacrjournals.orgkjcls.org

Table 1: Selected Preclinical Efficacy Data for this compound (17-AAG)

| Cancer Model / Cell Line | Study Type | Metric | Value | Notes | Reference |

| Gallbladder Cancer Xenografts | In Vivo | Tumor Size Reduction | 69.6% | Compared to control mice. | nih.gov |

| DU145 Prostate Cancer Cells | In Vitro | IC50 | 230 nM | For SMA-tanespimycin micelles. | researchgate.net |

| Neuroblastoma Cells | In Vitro | Effect | Apoptosis | Associated with decreased Raf-1 and Akt activity. | aacrjournals.org |

| Oral Squamous Cell Carcinoma | In Vitro | Effect | Cell growth inhibition | Through PI3K/AKT/GSK-3β/Myc and MAP pathways. | kjcls.org |

Scope of Academic Inquiry into this compound

The academic inquiry into this compound has been extensive, reflecting its potential as a multifaceted therapeutic agent. Research has explored its application as a single agent and, more prominently, in combination therapies across numerous cancer types. kjcls.orgtaylorandfrancis.comoncotarget.comresearchgate.netnih.govresearchgate.netspandidos-publications.com

Combinatorial studies have investigated this compound's synergy with agents such as:

Radiation therapy and conventional chemotherapy: Enhancing cytotoxicity and apoptosis. aacrjournals.orgkjcls.org

Targeted therapies: For example, combination with trastuzumab in HER2-positive breast cancer showed a clinical benefit rate of 59% in preclinical rationale. researchgate.net It has also been studied in combination with sorafenib (B1663141) (a Raf kinase inhibitor) and bortezomib (B1684674) (in multiple myeloma). taylorandfrancis.comspandidos-publications.comalzdiscovery.org

Other chemotherapeutics: Including cytarabine (B982) in acute leukemia haematologica.org and cisplatin (B142131)/gemcitabine (B846) in solid tumors. nih.gov

Beyond its direct anti-cancer effects, academic research has also delved into understanding the molecular underpinnings of this compound's action, including its impact on specific signaling pathways and the development of resistance mechanisms. kjcls.orgoncotarget.comoncotarget.com Furthermore, efforts have been made to improve its delivery and efficacy through advanced formulations, such as polymeric micellar nanocarriers, which have shown enhanced anti-cancer activity in preclinical models. researchgate.netresearchgate.net While primarily investigated for cancer, some research has explored its potential in neuroprotection and aging, although its direct benefits in conditions like Alzheimer's disease are considered less likely compared to other HSP90 inhibitors. alzdiscovery.org The broad scope of academic inquiry underscores this compound's significance as a foundational compound in the development of HSP90-targeted cancer therapies.

Compound List:

this compound (17-AAG)

Geldanamycin (GA)

17-DMAG (Alvespimycin)

17-AG (IPI-493)

IPI-504 (Retaspimycin hydrochloride)

PU-H71

NVP-AUY922

BIIB021

STA-9090 (Ganetespib)

CH5164840

KU711

KU135

Radicicol

Sorafenib

Trastuzumab

Bortezomib

Cytarabine

Cisplatin

Gemcitabine

Properties

IUPAC Name |

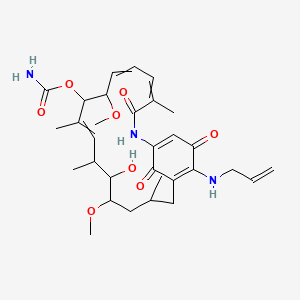

[13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUNIORJHRXIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Hsp90 Inhibition by Tanespimycin

Downstream Molecular Pathways Affected by Tanespimycin (B1681923)

Oncogenic Signaling Pathways (e.g., MAPK, PI3K/AKT)

This compound profoundly impacts key oncogenic signaling pathways that drive tumor progression. Its inhibition of HSP90 results in the depletion of client proteins that are central to pathways such as the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways biomolther.orgdrugbank.comfrontiersin.orgfrontiersin.orgclinisciences.comaacrjournals.orgresearchgate.netijbs.com. Specifically, this compound has been shown to inhibit AKT activation and expression biomolther.orgclinisciences.com, and it affects the MAPK/ERK signaling cascade frontiersin.orgaacrjournals.orgresearchgate.netijbs.com. Furthermore, this compound disrupts other critical pathways, including those regulated by receptor tyrosine kinases like HER2 and EGFR, as well as the mTOR pathway, by promoting the degradation of their respective client proteins such as HER2, AKT, and the Androgen Receptor (AR) biomolther.orgdrugbank.comfrontiersin.orgfrontiersin.orgclinisciences.comaacrjournals.orgmedchemexpress.com.

Regulation of Cell Cycle Proteins

A significant cellular response to this compound treatment is the induction of cell cycle arrest, predominantly observed at the G2/M phase biomolther.orgresearchgate.netmedchemexpress.commedchemexpress.com. This arrest is mediated by the downregulation of key cell cycle regulatory proteins. This compound treatment leads to the degradation of proteins such as Cyclin B1 and Cyclin D1, which are essential for cell cycle progression biomolther.orgresearchgate.netmedchemexpress.commedchemexpress.com. Additionally, the degradation of Cyclin-dependent kinase 4 (CDK4), another critical regulator of the cell cycle, has also been documented nih.gov.

Apoptotic and Autophagic Signaling Pathways

This compound is recognized for its ability to induce apoptosis in a variety of cancer cells biomolther.orgmedchemexpress.commedchemexpress.comnih.govselleckchem.comspringermedizin.deiiarjournals.orgnih.govspandidos-publications.comaacrjournals.org. The apoptotic mechanisms activated by this compound are diverse, involving intrinsic apoptotic pathways and the induction of endoplasmic reticulum (ER) stress iiarjournals.orgspandidos-publications.comaacrjournals.org. This compound modulates the expression of proteins within the Bcl-2 family, leading to the upregulation of pro-apoptotic proteins like BAX nih.govnih.govspandidos-publications.comaacrjournals.org and the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin medchemexpress.commedchemexpress.com. The activation of effector caspases, such as caspase-3, and the cleavage of PARP are molecular hallmarks of this compound-induced apoptosis medchemexpress.commedchemexpress.comspandidos-publications.com. In addition to apoptosis, this compound has also been observed to induce autophagy in certain cancer cell types selleckchem.comspringermedizin.denih.gov.

Cellular Responses to this compound Treatment

The molecular mechanisms initiated by HSP90 inhibition translate into distinct cellular responses that contribute to this compound's anti-tumor efficacy.

Induction of Cytostasis and Antiproliferative Effects

A primary cellular consequence of this compound treatment is the induction of cytostasis and the inhibition of cancer cell proliferation biomolther.orgaacrjournals.orgnih.govfrontiersin.org. This compound exhibits dose-dependent antiproliferative activity across a broad spectrum of cancer cell lines medchemexpress.comfrontiersin.orgmedchemexpress.com. The potency of this compound in inhibiting cell growth is reflected in its IC50 values, which vary depending on the cell line. For instance, in prostate cancer cell lines, IC50 values range from 25 to 45 nM medchemexpress.com, while in SKBR3 cells, the IC50 is reported as 27 nM medchemexpress.com.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line Type | IC50 (nM) | Reference |

| Prostate Cancer Lines | 25-45 | medchemexpress.com |

| SKBR3 (Breast Cancer) | 27 | medchemexpress.com |

| SKBR3 (HER2+ cells) | 5-6 | selleckchem.com |

| DU-145 (Prostate Cancer) | 282 | medchemexpress.com |

Effects on Cell Migration and Invasion

This compound has demonstrated efficacy in inhibiting cancer cell migration and invasion, processes critical for metastasis iiarjournals.orgfrontiersin.orgresearchgate.netresearchgate.netaacrjournals.org. This inhibitory effect can be attributed to this compound's modulation of signaling pathways that govern cell motility, such as the Epidermal Growth Factor (EGF) pathway researchgate.net. This compound has been shown to reduce EGF-mediated phosphorylation of key proteins involved in cell adhesion and migration, including Focal Adhesion Kinase (FAK) and Paxillin researchgate.net. Furthermore, this compound impacts pathways like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are implicated in angiogenesis, tumor growth, and metastatic spread researchgate.netnih.gov.

List of Compounds Mentioned:

this compound (17-AAG)

HSP90 (Heat Shock Protein 90)

MAPK (Mitogen-Activated Protein Kinase)

PI3K (Phosphatidylinositol 3-Kinase)

AKT (Protein Kinase B)

BAX (Bcl-2-associated X protein)

Bcl-2 (B-cell lymphoma 2)

Survivin

Cyclin B1

Cyclin D1

CDK4 (Cyclin-dependent kinase 4)

PUMA (p53 Upregulated Modulator of Apoptosis)

Caspase-3

PARP (Poly(ADP-ribose) polymerase)

HER2 (Human Epidermal growth factor Receptor 2)

EGFR (Epidermal Growth Factor Receptor)

AR (Androgen Receptor)

HIF-1α (Hypoxia-Inducible Factor 1-alpha)

VEGF (Vascular Endothelial Growth Factor)

FAK (Focal Adhesion Kinase)

Paxillin

LRP1 (Low-density lipoprotein receptor-related protein-1)

TLR2 (Toll-like receptor 2)

TLR4 (Toll-like receptor 4)

Morgana

STAT (Signal Transducer and Activator of Transcription)

mTOR (mammalian Target of Rapamycin)

GSK3β (Glycogen Synthase Kinase 3 beta)

VDAC1 (Voltage-dependent anion channel 1)

Bak (Bcl-2 homologous antagonist/killer)

c-FLIPL (FLICE-inhibitory protein)

p53 (Tumor suppressor protein p53)

p21 (Cyclin-dependent kinase inhibitor 1)

Taxol

UCN-014

Rapamycin

3-MA (3-Methyladenine)

Impact on Heat Shock Response and HSF-1 Activation

Under normal physiological conditions, Heat Shock Factor 1 (HSF-1) exists as an inactive monomer sequestered within a multichaperone complex, prominently featuring HSP90. researchgate.net HSP90 plays a vital role in maintaining HSF-1 in this repressed state, thereby preventing its premature activation. researchgate.netfrontiersin.orgplos.org

Upon treatment with this compound, the drug binds to HSP90, inhibiting its chaperone function and disrupting the HSP90-HSF-1 complex. rndsystems.comdrugbank.comfrontiersin.orgfrontiersin.org This disruption leads to the release and subsequent activation of HSF-1. researchgate.netfrontiersin.orgplos.orgnih.govnih.gov The activated HSF-1 then undergoes trimerization and translocates to the nucleus, where it binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of target genes. frontiersin.org This binding event is the critical step in initiating the cellular heat shock response (HSR), a protective mechanism designed to cope with cellular stress. oncotarget.comfrontiersin.orgplos.orgaacrjournals.org

However, the activation of HSF-1 in response to HSP90 inhibition presents a complex scenario. While it is a natural cellular defense, the HSF-1-mediated induction of pro-survival heat shock proteins can paradoxically confer resistance to HSP90 inhibitors like this compound. plos.orgnih.govaacrjournals.orgoncotarget.com This adaptive response can mitigate the drug's cytotoxic effects, highlighting the intricate interplay between HSP90 inhibition and the cellular stress response. Consequently, strategies targeting HSF-1 activity are being explored to enhance the efficacy of HSP90-directed therapies. nih.govoncotarget.com

Table 2: this compound-Mediated HSF-1 Activation and HSR Induction

| Process | This compound Action | Consequence |

| HSP90-HSF-1 Interaction | Inhibits HSP90, disrupting the HSF-1/HSP90 complex | Releases HSF-1 from repression |

| HSF-1 Activation & Translocation | Facilitates HSF-1 trimerization and nuclear translocation | HSF-1 binds to Heat Shock Elements (HSEs) on target gene promoters |

| Heat Shock Response (HSR) Activation | HSF-1 binding to HSEs initiates transcription of stress-response genes | Upregulation of HSPs (e.g., Hsp70) |

| HSF-1 as a Resistance Mechanism | Upregulation of anti-apoptotic HSPs by activated HSF-1 can confer resistance | Limits the efficacy of HSP90 inhibitors by promoting cell survival |

Regulation of Hsp70 and Other Chaperone Expression

A significant consequence of HSP90 inhibition by this compound, driven by the activation of HSF-1, is the marked transcriptional upregulation of heat shock proteins, particularly Heat Shock Protein 70 (Hsp70). oncotarget.comresearchgate.netplos.orgaacrjournals.orgnih.govnih.govhaematologica.orgnih.govresearchgate.net Numerous studies consistently report an increase in intracellular Hsp70 levels following this compound treatment, establishing Hsp70 induction as a key molecular biomarker confirming HSP90 inhibition. oncotarget.complos.orgnih.govhaematologica.orgresearchgate.net

Hsp70 is recognized for its cytoprotective functions, including the inhibition of apoptosis through mechanisms such as preventing the oligomerization of APAF-1 and the recruitment of procaspase-9 to the apoptosome. oncotarget.comnih.gov The elevated expression of Hsp70 in response to this compound can therefore provide cancer cells with a survival advantage, potentially counteracting the drug's intended cytotoxic effects. oncotarget.comaacrjournals.orgnih.govnih.gov Research has further indicated that reducing Hsp70 levels, for instance, through siRNA-mediated knockdown, can enhance the sensitivity of cancer cells to this compound. nih.gov

This compound's influence extends beyond Hsp70, with some investigations noting effects on other chaperones. For example, certain combination therapies involving this compound have been associated with a significant downregulation of smaller chaperone proteins, such as HSP27. plos.orgalzdiscovery.org

Table 1: this compound-Induced Changes in Heat Shock Protein Expression

| Chaperone Protein | Effect of this compound |

| HSP70 | Upregulation |

| HSP27 | Downregulation |

Preclinical Efficacy and Pharmacodynamic Studies of Tanespimycin

Evaluation of Tanespimycin (B1681923) in In Vitro Cellular Models

This compound has demonstrated significant antiproliferative and cytotoxic effects in a wide range of cancer cell lines in vitro, often mediated by the depletion of key HSP90 client proteins and the induction of cellular stress responses.

Efficacy in Diverse Cancer Cell Lines

This compound exhibits potent activity against various cancer types, including prostate, breast, synovial sarcoma, gallbladder, colon, gastric, and ovarian cancers. Its efficacy is often correlated with the expression levels of HSP90 and its client proteins.

Prostate Cancer: this compound inhibits prostate cancer cell lines such as LNCaP, LAPC-4, DU-145, and PC-3, with reported IC50 values ranging from 25 to 45 nM selleckchem.commedchemexpress.commedchemexpress.comselleckchem.com.

Breast Cancer: In HER2-overexpressing breast cancer cells (e.g., BT474, N87, SKOV3, SKBR3), this compound shows high binding affinity for tumor-derived HSP90 and exhibits IC50 values between 5-6 nM selleckchem.comselleckchem.com. It can also induce a near-complete loss of ErbB2 on these cells at concentrations of 0.1-1 µM medchemexpress.com.

Synovial Sarcoma: this compound significantly inhibits cell proliferation in synovial sarcoma cell lines Fuji and SYO-1, with IC50 values of 0.038 µM (38 nM) after 72 hours of treatment ncats.io.

Gallbladder Cancer (GBC): this compound was identified as one of the most potent inhibitors across a panel of GBC cell lines, demonstrating significant reductions in cell viability and migration oncotarget.com.

Colon Cancer: this compound induces cell death in HCT116 human colon carcinoma cells, with its apoptotic effects being dependent on the expression of the pro-apoptotic protein BAX oncotarget.comnih.gov.

Gastric Cancer: In human gastric cell lines (SGC7901, MKN45, AGS), this compound reduced cell viability and colony formation tandfonline.com.

Ovarian Cancer: this compound, particularly in combination with paclitaxel (B517696) within micellar nanocarriers, showed enhanced efficacy against SKOV-3 ovarian cancer cells scienceopen.complos.org.

Cholangiocarcinoma (CCA): this compound inhibits cell growth, induces G2/M cell cycle arrest, and promotes apoptosis in CCA cells, accompanied by downregulation of Bcl-2, Survivin, and Cyclin B1 medchemexpress.com.

Dose-Dependent Cellular Responses

This compound's effects on cellular responses are consistently observed to be dose-dependent. This includes inhibition of cell proliferation, induction of apoptosis, and modulation of key molecular targets.

Inhibitory Concentration 50 (IC50): this compound exhibits potent inhibitory activity with IC50 values as low as 5 nM in cell-free assays selleckchem.commedchemexpress.commedchemexpress.comselleckchem.com. In cellular assays, IC50 values vary by cell type, with prostate cancer cells showing IC50s of 25-45 nM selleckchem.commedchemexpress.commedchemexpress.comselleckchem.com, HER2-overexpressing breast cancer cells at 5-6 nM selleckchem.comselleckchem.com, and synovial sarcoma cells at 38 nM ncats.io.

Client Protein Depletion and Hsp70 Induction: Treatment with this compound leads to a dose-dependent depletion of HSP90 client proteins such as HER2, HER3, Akt, androgen receptor (AR), CRAF, CDK4, and ERBB2 selleckchem.commedchemexpress.comoncotarget.comnih.govaacrjournals.org. Concurrently, it induces the expression of heat shock protein 70 (Hsp70), a marker of HSP90 inhibition and cellular stress oncotarget.comnih.govaacrjournals.orgaacrjournals.org.

Cell Cycle Arrest and Apoptosis: this compound can induce G1 growth arrest in prostate cancer cells selleckchem.com and G2/M cell cycle arrest and apoptosis in CCA cells medchemexpress.com. The induction of apoptosis is often mediated through pathways involving BAX oncotarget.comnih.gov.

Molecular Biomarkers of HSP90 Inhibition In Vitro

The pharmacodynamic effects of this compound in vitro are characterized by specific molecular changes that serve as biomarkers of HSP90 inhibition.

Client Protein Degradation: this compound causes the degradation of numerous oncogenic client proteins essential for cancer cell survival and proliferation. These include receptor tyrosine kinases (e.g., HER2, HER3, FGFR3), signaling proteins (e.g., Akt, c-Raf, BRAF, ERK1/2), cell cycle regulators (e.g., CDK4, Cyclin B1, Cyclin D1), and transcription factors (e.g., AR, HIF-1α) selleckchem.commedchemexpress.commedchemexpress.comselleckchem.comncats.iooncotarget.comnih.govaacrjournals.orgaacrjournals.orgbiomolther.orgnih.govatlasgeneticsoncology.orgmdpi.com.

Hsp70 Induction: A hallmark of HSP90 inhibition by this compound is the induction of Hsp70 (or Hsp72), mediated by the activation of Heat Shock Factor 1 (HSF1) oncotarget.comnih.govaacrjournals.orgaacrjournals.orgnih.govcambridge.orgnih.govhaematologica.org. This induction serves as a molecular signature of target engagement.

Differential Binding Affinity: this compound exhibits approximately 100-fold higher binding affinity for HSP90 derived from tumor cells compared to HSP90 from normal cells, suggesting a degree of tumor selectivity selleckchem.commedchemexpress.commedchemexpress.comselleckchem.comnih.gov.

Other Molecular Effects: this compound has also been shown to deplete STK38/NDR1, reduce STK38 kinase activity medchemexpress.commedchemexpress.com, modulate calpain and proteasome activity cambridge.org, and influence inflammatory markers like IL-1β, TNFα, and NF-κB in certain cellular contexts alzdiscovery.org.

Assessment in In Vivo Preclinical Animal Models

This compound has been evaluated in various animal models to assess its therapeutic potential and understand its in vivo pharmacodynamic effects, including tumor growth inhibition and effects on disease-specific pathologies.

Tumor Xenograft Models

In vivo studies using tumor xenografts have demonstrated this compound's ability to suppress tumor growth, often correlating with the in vitro observed molecular changes.

Prostate Cancer Xenografts: Administration of this compound (e.g., 50 mg/kg) resulted in dose-dependent inhibition of androgen-dependent and -independent prostate cancer xenograft growth by 67% to 80%, accompanied by a significant decline in AR, HER2, and Akt expression selleckchem.com.

Gallbladder Cancer Xenografts: In a xenograft model of human GBC, this compound treatment led to a 69.6% reduction in tumor size compared to control mice oncotarget.com.

Colon Cancer Xenografts: Studies using HCT116 human colon cancer xenografts showed that this compound (80 mg/kg) reduced tumor volume, with comparable effects observed regardless of BAX expression status oncotarget.com.

Ovarian Cancer Xenografts: Micellar formulations of this compound, often combined with paclitaxel, demonstrated enhanced tumor growth retardation in human ovarian tumor xenografts compared to free drugs scienceopen.complos.org.

Other Xenografts: this compound has also shown efficacy in inhibiting A549 and MDA-MB-231 tumor growth, particularly when combined with Rapamycin medchemexpress.com. In vivo binding affinity studies indicated that this compound binds HSP90 from xenografts (e.g., 3T3-src, B16, CT26) with IC50 values of 8-35 nM, significantly lower than that from normal tissues (200-600 nM) selleckchem.com.

Disease-Specific Animal Models (Neurodegeneration, Aging)

Beyond cancer, this compound has been explored for its potential benefits in neurodegenerative diseases and aging-related conditions.

Neurodegeneration:

Alzheimer's Disease: While systemic administration in mouse models showed limited efficacy, possibly due to poor blood-brain barrier penetration, direct intraventricular infusion improved memory and synaptic density alzdiscovery.org. In fly models of spinocerebellar ataxia and Huntington disease, this compound reduced neurodegeneration and increased survival by inducing heat shock proteins alzdiscovery.orgmdpi.com. It has also shown potential in reducing alpha-synuclein (B15492655) toxicity in Parkinson's disease models by inducing autophagy mdpi.com.

Ischemia and Injury: In models of subarachnoid hemorrhage, this compound improved cognitive and functional outcomes, reduced inflammation, and increased neurogenesis alzdiscovery.org. In a rat model of transient global cerebral ischemia, it reduced infarct volume and protected hippocampal neurons alzdiscovery.org.

Aging:

Lifespan and Healthspan: this compound has been identified in silico as a potential pro-longevity molecule and has been shown to extend lifespan in C. elegans alzdiscovery.orgresearchgate.net. It is also recognized as a putative senolytic agent, capable of clearing senescent cells alzdiscovery.orgnih.govalzdiscovery.org.

Cardiovascular Health: In atherosclerosis mouse models, this compound reduced plaque size and markers of inflammation alzdiscovery.orgalzdiscovery.org.

Neuropathy: this compound demonstrated neuroprotective effects and reversed bortezomib-induced peripheral neuropathy in a rat model cambridge.org.

Pharmacodynamic Endpoints in Preclinical Models

This compound (also known as 17-AAG) is a potent inhibitor of the molecular chaperone Heat Shock Protein 90 (HSP90). Its mechanism of action involves binding to the ATP-binding pocket of HSP90, thereby disrupting its chaperoning function. This disruption leads to the destabilization and subsequent degradation of numerous HSP90 client proteins through the ubiquitin-proteasome pathway. The identification and measurement of these molecular changes serve as critical pharmacodynamic endpoints in preclinical studies, validating the drug's mechanism of action and its biological impact on cancer cells and tissues.

HSP90 Inhibition and Client Protein Degradation: The primary pharmacodynamic effect of this compound is the inhibition of HSP90 ATPase activity, which is essential for the proper folding, stability, and function of its client proteins. Preclinical investigations have consistently demonstrated that this compound treatment leads to the degradation of a wide array of HSP90 client proteins that are crucial for tumor cell growth, survival, and signaling pathways. Key client proteins affected include various kinases, cell cycle regulators, and signaling molecules.

Studies have shown this compound-mediated reduction in the expression of proteins such as AKT, phospho-AKT, ERK1/2, phospho-ERK, c-Raf, IGF1R, EGFR, Cyclin B1, Cyclin D1, CHK1 (Checkpoint kinase 1), and CDC25A nih.govresearchgate.nethaematologica.orghematologyandoncology.netnih.gov. In preclinical models, such as gallbladder cancer cell lines, in vitro assays revealed significant reductions in the levels of EGFR, AKT, phospho-AKT, Cyclin B1, phospho-ERK, and Cyclin D1 following treatment with this compound nih.gov. The disruption of HSP90 function triggers the ubiquitin-proteasome cascade, marking these client proteins for degradation researchgate.netnih.gov, and preclinical studies have employed the assessment of client protein degradation as a means to validate HSP90 inhibition researchgate.net.

| Key HSP90 Client Proteins Affected by this compound in Preclinical Models |

| Client Protein |

| AKT |

| phospho-AKT |

| ERK1/2 |

| phospho-ERK |

| c-Raf |

| IGF1R |

| EGFR |

| Cyclin B1 |

| Cyclin D1 |

| CHK1 |

| CDC25A |

| ILK |

| VEGF-related signaling |

HSP70 Induction: A common cellular response to HSP90 inhibition by this compound is the induction of Heat Shock Protein 70 (HSP70). This upregulation is often mediated by the activation of the heat shock factor-1 (HSF-1), which is released from HSP90 upon its inhibition nih.govhaematologica.org. HSP70 induction serves as a pharmacodynamic marker indicating that the drug has engaged its target. In preclinical settings, Hsp70 has been observed to be up-regulated following this compound administration nih.gov. However, it is also recognized that sustained HSP70 upregulation can contribute to resistance against HSP90 inhibitors nih.gov.

Cell Cycle Modulation: this compound has been shown to influence cell cycle progression in preclinical models, frequently leading to cell cycle arrest. Specifically, it can induce arrest at the G1 and G2/M phases of the cell cycle nih.govhematologyandoncology.netnih.gov. This effect is often associated with the degradation of critical cell cycle regulators, such as CHK1 and CDC25A, which are known HSP90 client proteins hematologyandoncology.net. For example, in gallbladder cancer cell lines, this compound promoted G2/M cell cycle arrest nih.gov.

In Vivo Tumor Growth Inhibition: In vivo preclinical studies utilizing tumor xenograft models have provided evidence of this compound's efficacy in controlling tumor growth. These studies have reported antitumor effects such as delayed tumor growth and significant reductions in tumor volume. For example, in a subcutaneous xenograft model of gallbladder cancer, this compound treatment resulted in a notable 69.6% reduction in tumor size compared to control groups nih.gov. Similarly, this compound has demonstrated potential antitumor activities in HER2-mutant non-small cell lung cancer (NSCLC) models in vivo hematologyandoncology.net.

| In Vivo Efficacy of this compound in Preclinical Tumor Models |

| Tumor Model/Cancer Type |

| Gallbladder Cancer Xenograft |

| HER2-mutant NSCLC Xenograft |

| Melanoma Xenograft |

Compound Names:

this compound

17-AAG (17-allylamino-17-demethoxygeldanamycin)

Mechanisms of Resistance to Tanespimycin

Investigation of Acquired Resistance in Preclinical Models

Research into Tanespimycin (B1681923) resistance has primarily involved the generation of resistant cell lines through continuous drug exposure, followed by molecular characterization. These studies have revealed a complex interplay of genetic mutations, altered enzyme activity, and changes in drug transport mechanisms.

Genetic Alterations Leading to Resistance (e.g., HSP90α Mutations, ABCB1 Amplification)

Genetic modifications can directly impact the interaction between this compound and its target, HSP90, or alter cellular drug handling.

ABCB1 (MDR1) Amplification and Overexpression: A prominent mechanism of acquired resistance to this compound involves the amplification and subsequent overexpression of the ABCB1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, also known as multidrug resistance 1 (MDR1) nih.govuni-duesseldorf.deresearchgate.netrefine.bioresearchgate.netresearchgate.net. MDR1 is an ATP-binding cassette transporter that actively pumps a wide range of xenobiotics, including this compound, out of cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels nih.govfrontiersin.org. Studies have shown that this compound can be a substrate for MDR1 nih.govresearchgate.net, and its overexpression directly correlates with reduced sensitivity to the drug nih.govuni-duesseldorf.deresearchgate.netresearchgate.netresearchgate.net.

HSP90α Mutations: While less commonly reported for this compound compared to other HSP90 inhibitors like PU-H71, alterations in HSP90 itself can confer resistance. For instance, a specific missense mutation, F133V, in the ATP-binding pocket of HSP90 has been identified, which renders it resistant to Geldanamycin (B1684428), this compound, and Alvespimycin (B136294) tum.de. Another study identified a Y142N mutation in HSP90α, often co-occurring with HSP90AA1 locus amplification, as a mechanism of resistance to PU-H71, suggesting that such direct alterations to the target can also lead to resistance nih.govnih.gov.

Altered Expression or Activity of Modifying Enzymes (e.g., NAD(P)H Quinone Oxidoreductase 1)

The metabolic activation of this compound plays a critical role in its efficacy, and alterations in the enzymes involved can lead to resistance.

Reduced NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity: this compound, being a benzoquinone ansamycin (B12435341), requires reduction to its hydroquinone (B1673460) form by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, to bind more potently to HSP90 researchgate.netmdpi.comaacrjournals.org. Consequently, a decrease in NQO1 expression or activity is a well-established mechanism of acquired resistance to this compound researchgate.netmdpi.comnih.govaacrjournals.orgoncotarget.com. Preclinical models have demonstrated that glioblastoma and melanoma cell lines selected for resistance to this compound exhibit significantly lower NQO1 activity researchgate.netnih.govaacrjournals.org. This reduction can stem from decreased NQO1 gene expression or the selection of cells carrying inactive NQO1 polymorphisms, such as the NQO1*2 variant researchgate.netnih.govaacrjournals.org. The inverse correlation between NQO1 expression/activity and this compound's IC50 values underscores its critical role in mediating sensitivity researchgate.netnih.govaacrjournals.org.

Table 1: Impact of NQO1 Activity on this compound Sensitivity

| Cell Line / Condition | NQO1 Activity (nmol/min/mg protein) | Relative this compound Sensitivity (IC50) | Resistance Index (RI) | Reference |

| BE vector control (BEneg) | Undetectable | N/A | N/A | nih.gov |

| NQO1-transfected BE-F397 clone 2 (BE2) | 644.6 ± 299.8 | Baseline sensitivity | 1.0 | nih.gov |

| HT29 (high NQO1) | ~8-fold higher than BE2 | Increased sensitivity | <1.0 | nih.gov |

| Glioblastoma Parental Lines (e.g., SF268, U87MG) | Similar to BE2 | Baseline sensitivity | 1.0 | nih.gov |

| Glioblastoma Resistant Lines (e.g., SF268-RA12) | Lower than parental | Reduced sensitivity | 20-137 | researchgate.netnih.govaacrjournals.org |

| NQO1-transfected BE line into NQO1-deficient cells | Significantly increased | 32-fold increase in inhibition activity | N/A | researchgate.net |

Note: Resistance Index (RI) = IC50 (resistant line) / IC50 (parental line). Higher RI indicates greater resistance.

Role of Drug Efflux Pumps (e.g., MDR1)

As detailed in section 4.1.1, the MDR1 efflux pump is a critical mediator of this compound resistance by actively expelling the drug from the cell. Overexpression of MDR1, often due to ABCB1 gene amplification, is a common feature in this compound-resistant cell lines nih.govuni-duesseldorf.deresearchgate.netrefine.bioresearchgate.netresearchgate.net. This mechanism is not unique to this compound and contributes to multidrug resistance across various chemotherapeutic agents.

Impact of Heat Shock Proteins (e.g., Hsp70) on Resistance Phenotypes

The cellular stress response, particularly the induction of heat shock proteins, can also contribute to resistance.

Hsp70 Induction: While HSP90 inhibition by this compound is designed to trigger client protein degradation, a common cellular response is the induction of other heat shock proteins, notably Hsp70 haematologica.orgmdpi.comresearchgate.net. Paradoxically, increased levels of Hsp70 are associated with resistance to HSP90 inhibitors, rather than sensitization haematologica.orgmdpi.comresearchgate.net. Hsp70 acts as a cytoprotective chaperone, helping cells survive various stresses, including those induced by this compound. By counteracting the pro-apoptotic effects of HSP90 inhibition, Hsp70 can attenuate this compound's efficacy and promote cell survival mdpi.comresearchgate.netnih.gov. Studies have shown that Hsp70 knockdown can enhance this compound's anti-leukemia activity, highlighting its role in resistance mdpi.comresearchgate.netnih.gov.

Strategies to Circumvent Resistance in Preclinical Settings

Given the diverse mechanisms of this compound resistance, several strategies are being explored in preclinical settings to restore or enhance drug sensitivity.

Pharmacological Inhibition of Resistance Mechanisms

Targeting the specific resistance mechanisms directly or employing alternative therapeutic agents are key strategies.

Use of Structurally Unrelated HSP90 Inhibitors: Resistance mechanisms specific to the ansamycin benzoquinone structure of this compound, such as those involving NQO1 or MDR1, can often be circumvented by using HSP90 inhibitors with different chemical scaffolds. Compounds like radicicol, BIIB021 (a purine-scaffold inhibitor), and various resorcinylic pyrazole/isoxazole amides (e.g., VER-49009, VER-50589, NVP-AUY922) have shown no cross-resistance in this compound-resistant cell lines researchgate.netnih.govaacrjournals.org. These inhibitors are independent of NQO1 metabolism and are not substrates for MDR1, making them promising alternatives or adjuncts in cases of this compound resistance nih.govnih.gov.

Inhibition of NQO1 or MDR1: Directly targeting the resistance pathways can restore sensitivity. For instance, co-administration of an NQO1 inhibitor, such as ES936, has been shown to abrogate the differential sensitivity between parental and this compound-resistant cells researchgate.netnih.govaacrjournals.org. Similarly, pharmacological inhibition of MDR1, using agents like tariquidar, can reverse resistance mediated by ABCB1 overexpression nih.gov.

Combination Therapies: Combining this compound with other agents that target different pathways or modulate resistance mechanisms is another approach.

Targeting Hsp70: Inhibiting the Hsp70 chaperone, either through knockdown or specific inhibitors, has been shown to enhance the sensitivity of cancer cells to this compound and reverse resistance mdpi.comresearchgate.netnih.gov.

Combined HSP90 Inhibition: Strategies involving the co-inhibition of different HSP90 isoforms or combining HSP90 inhibitors with other targeted therapies, such as CDK7 inhibitors, are being investigated to overcome resistance mediated by HSP90α overexpression or other mechanisms uni-duesseldorf.denih.govuni-duesseldorf.de.

Other Combinations: Preclinical studies have explored combinations of this compound with agents like cytarabine (B982) in leukemia haematologica.orghaematologica.org and trastuzumab in HER2-positive breast cancer aacrjournals.org, showing varied degrees of success and highlighting the potential of combination approaches.

Table 2: Strategies to Circumvent this compound Resistance

| Strategy | Mechanism Targeted | Example Agents/Approaches | Outcome | Reference(s) |

| Use of Unrelated HSP90 Inhibitors | Circumvents NQO1/MDR1-mediated resistance | Radicicol, BIIB021, VER-49009, VER-50589, NVP-AUY922 | No cross-resistance observed in this compound-resistant lines. | researchgate.netnih.govaacrjournals.org |

| NQO1 Inhibition | Restores this compound's metabolic activation | ES936 | Abrogates differential sensitivity between parental and resistant cells. | researchgate.netnih.govaacrjournals.org |

| MDR1 Inhibition | Prevents this compound efflux | Tariquidar | Restores sensitivity in ABCB1-amplified cells. | nih.gov |

| Hsp70 Inhibition/Knockdown | Mitigates Hsp70-mediated cytoprotection and anti-apoptotic effects | Hsp70 knockdown, HSF1 axis inhibitors (e.g., resveratrol) | Enhances this compound's anti-leukemia activity and reverses resistance. | mdpi.comresearchgate.netnih.gov |

| Combination with other HSP90 Inhibitors | Targets different HSP90 isoforms or pathways | CDK7 inhibitors | Synergistic activity against resistant cells. | uni-duesseldorf.denih.govuni-duesseldorf.de |

| Combination with other targeted agents/chemo | Broaden therapeutic effect, target parallel pathways | Cytarabine, Trastuzumab | Modest effects in some contexts; potential for improved efficacy in specific tumor types. | haematologica.orghaematologica.orgaacrjournals.org |

Compound Name List:

this compound (17-AAG)

Geldanamycin

Alvespimycin (17-DMAG)

Radicicol

BIIB021

VER-49009

VER-50589

NVP-AUY922

ES936

PU-H71

Ganetespib (STA9090)

Coumermycin A1

Trastuzumab

Cytarabine

Tariquidar

Tanespimycin in Preclinical Combination Research

Rational Design of Combination Therapies Based on Molecular Synergy

The design of combination therapies involving tanespimycin (B1681923) is guided by the principle of molecular synergy, where the combined effect of two or more agents is greater than the sum of their individual effects. This synergy can be achieved through various mechanisms, including targeting parallel pathways, blocking feedback loops, or enhancing the cellular response to one agent by modulating the other.

Combining this compound with other anticancer drugs has consistently demonstrated an enhancement of therapeutic efficacy in preclinical models. This enhancement often stems from the simultaneous targeting of multiple oncogenic pathways or the potentiation of drug-induced cellular damage. For instance, the combination of this compound with bortezomib (B1684674), a proteasome inhibitor, leads to a more pronounced accumulation of ubiquitinated proteins than either agent alone, attributed to the synergistic suppression of proteasome activity. nih.govaacrjournals.orgnih.gov Similarly, combining this compound with paclitaxel (B517696) has shown to sensitize cancer cells by promoting the degradation of key signaling proteins such as HER2, EGFR, and Akt. plos.org The rationale for combining this compound with targeted therapies like kinase inhibitors (e.g., sorafenib) or monoclonal antibodies (e.g., trastuzumab) often involves enhancing the degradation of specific client proteins critical for tumor growth or overcoming resistance to the targeted agent. mdpi.comaacrjournals.orgaacrjournals.orgnih.gov Furthermore, combining HSP90 inhibition with radiotherapy, such as heavy-ion irradiation, has shown to improve tumor control by inhibiting DNA repair mechanisms. nih.gov

Cancer cells often develop resistance to single-agent therapies through various mechanisms, including the upregulation of pro-survival chaperones or the activation of alternative signaling pathways. This compound-based combinations are designed to counteract these resistance mechanisms. For example, exposure to HSP90 inhibitors can induce a heat shock response, leading to the increased expression of chaperones like HSP70, which can confer resistance. Co-treatment with specific kinase inhibitors, such as D11, can suppress this heat shock response and inhibit HSF1 transcriptional activity, thereby counteracting this compound-induced resistance. mdpi.complos.org Acquired resistance to this compound itself can arise from mechanisms such as reduced expression of the enzyme NQO1, which is involved in modifying this compound for enhanced HSP90 binding. nih.gov Combinatorial approaches can also address resistance to other agents; for instance, combining this compound with trastuzumab has shown efficacy in HER2-positive breast cancers that have become refractory to trastuzumab alone. aacrjournals.orgnih.gov Additionally, combining HSP90 inhibitors with PARP inhibitors has shown to downregulate key homologous recombination repair proteins (BRCA1, BRCA2, RAD51), which are HSP90 clients, thereby enhancing the efficacy of PARP inhibitors. researchgate.net

Preclinical Studies of this compound in Combination with Other Agents

A wide array of preclinical studies has investigated the efficacy and mechanisms of this compound in combination with various classes of anticancer agents. These studies provide critical insights into the potential of these combinations for future clinical development.

Kinase Inhibitors: Preclinical investigations have highlighted the synergistic potential of this compound with various kinase inhibitors. The combination with bortezomib, a proteasome inhibitor, has demonstrated significant antitumor activity in multiple myeloma and other cancer models, primarily by enhancing the accumulation of ubiquitinated proteins. nih.govaacrjournals.orgnih.goviiarjournals.orgalzdiscovery.org Sorafenib (B1663141), a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR, when combined with this compound, has shown promising clinical efficacy in melanoma and renal cancer, with the rationale being enhanced kinase inhibition and protein degradation of RAF isoforms. mdpi.comaacrjournals.orgtum.de The combination of this compound with PF-573228, a focal adhesion kinase inhibitor, suppressed the Akt-mTOR pathway, leading to enhanced apoptosis in lung cancer cells. spandidos-publications.com Furthermore, combinations with PI3-kinase/mTOR inhibitors have increased the anti-myeloma toxicity of HSP90 blockade. iiarjournals.org The kinase inhibitor D11, when used with this compound, counteracted HSP70 upregulation and suppressed the heat shock response, leading to enhanced cytotoxicity in brain cancer cells. mdpi.complos.org

Monoclonal Antibodies: The combination of this compound with the anti-HER2 monoclonal antibody trastuzumab has shown significant anticancer activity in preclinical models and clinical trials involving HER2-positive breast cancer that had progressed on trastuzumab therapy. aacrjournals.orgnih.govmdpi.combiomolther.org This synergy is partly attributed to HER2 being a highly sensitive client protein of 17-AAG. aacrjournals.orgnih.govbiomolther.org Preclinical studies also suggest that combining HSP90 inhibitors with antibodies targeting PD-1, PD-L1, or CTLA4 can improve antitumor activity in colorectal cancer models. uio.no

Other Targeted Agents: Combinations with PARP inhibitors have demonstrated that HSP90 inhibitors can downregulate key homologous recombination repair proteins (BRCA1, BRCA2, RAD51), thereby potentiating the activity of PARP inhibitors. researchgate.net

This compound has been explored in combination with various conventional chemotherapeutic agents, aiming to enhance their cytotoxic effects and overcome resistance. Preclinical studies have shown that this compound can sensitize cancer cells to paclitaxel, leading to improved tumor growth inhibition, particularly when delivered via nanoparticle formulations. plos.orgresearchgate.net In acute leukemia models, this compound has been shown to increase the sensitivity of leukemia cells to cytarabine (B982), although clinical translation has yielded modest results. haematologica.orgnih.gov Similarly, combinations with gemcitabine (B846) in ovarian cancer models suggest sensitization, but clinical studies indicated limited anticancer activity, possibly due to insufficient client protein downregulation at achievable doses. nih.gov The active metabolite of irinotecan, SN-38, showed increased cytotoxicity when combined with this compound, which was attributed to the degradation of HSP90 clients like Chk1 and Wee1, thereby abrogating gemcitabine-induced G1/S arrest. uio.no Preclinical rationale also exists for combining this compound with etoposide. haematologica.org

While the direct combination of this compound with specific epigenetic modulators (e.g., HDAC inhibitors, DNA methyltransferase inhibitors) is not extensively detailed in the provided search results, the broader strategy of combining HSP90 inhibitors with other therapeutic classes is evident. For instance, bortezomib (a proteasome inhibitor) has been studied in combination with vorinostat (B1683920) (an HDAC inhibitor) in multiple myeloma, suggesting a trend towards combining agents that target distinct cellular pathways. aacrjournals.org The general principle of targeting multiple cellular processes, including epigenetic regulation, alongside HSP90 inhibition, remains an area of interest for future research.

Compound List:

this compound (17-AAG)

Bortezomib

Paclitaxel

Sorafenib

Trastuzumab

PF-573228

3-MA

D11

Cytarabine

Gemcitabine

SN-38

Etoposide

Melphalan

AUY922

Ganetespib (STA9090)

Onalespib

Pimitespib

17-AEPGA

17-DMAG

NVP-HSP990

IPI-504

SNX-5422/2112

PU-H71

Tariquidar

Edelfosine

Lapatinib

Vorinostat

Mechanistic Basis of Combinatorial Effects

Synergistic Client Protein Degradation

This compound's primary mechanism of action involves destabilizing and promoting the degradation of HSP90 client proteins, many of which are oncogenic drivers. In combination therapies, this effect is often amplified, leading to a more profound disruption of cancer cell signaling and survival.

Enhanced Degradation of Key Oncogenic Proteins: this compound facilitates the rapid down-regulation and proteasomal degradation of client proteins such as HER2/neu and v-src nih.govresearchgate.net. When combined with agents like paclitaxel, this compound has demonstrated a significant enhancement of paclitaxel's cytotoxicity, attributed to the degradation of HER2 and inactivation of the Akt pathway, thereby sensitizing cancer cells mdpi.com.

Disruption of Protein Homeostasis: Co-administration with proteasome inhibitors, such as bortezomib, leads to increased client protein ubiquitination and accumulation in cellular compartments. This combination has been shown to induce a marked accumulation of ubiquitinated proteins, synergistically suppressing proteasome activity and enhancing cytotoxicity in cancer cell lines ebi.ac.uknih.gov.

Targeting Resistance Pathways: Components of the homologous recombination (HR) pathway, including BRCA1, BRCA2, and RAD51, are HSP90 clients. Preclinical studies indicate that HSP90 inhibitors, including this compound, can downregulate these proteins, thereby enhancing the activity of PARP inhibitors researchgate.net.

Mediating Client Protein Dissociation: this compound can mediate the dissociation of client proteins, such as IRAK-1, IKKs, and Akt, from the HSP90 complex, leading to their degradation ebi.ac.uk. This mechanism is crucial for the synergistic cell death observed when this compound is combined with agents targeting these specific pathways iiarjournals.org.

Modulation of Cell Death Pathways

The combination of this compound with other therapeutic agents often results in a potentiation of cell death, primarily through the induction of apoptosis, but also by influencing other cell death mechanisms.

Apoptosis Induction: this compound can induce apoptosis, often in a BAX-dependent manner nih.gov. However, its monotherapy efficacy in inducing apoptosis can be limited, underscoring the need for combination strategies to amplify this effect nih.gov. Combinations with agents like cisplatin (B142131) (CDDP) have shown synergistic induction of apoptosis in cisplatin-resistant cell lines, partly through modulation of the Akt/XIAP pathway ebi.ac.uk. Similarly, combining this compound with docetaxel (B913) has been observed to markedly enhance cellular apoptosis researchgate.net.

Synergistic Cytotoxicity: Synergistic cytotoxicity and apoptosis induction are frequently observed when this compound is combined with other agents, such as Raf kinase inhibitors (e.g., sorafenib), potentially involving mechanisms related to mitochondrial injury aacrjournals.orgmdpi.com. In preclinical models, the combination of HSP90 inhibitors with sorafenib has been shown to increase apoptosis both in vitro and in vivo nih.gov.

Sensitization to Apoptotic Stimuli: this compound's disruption of cell survival pathways can sensitize cancer cells to apoptotic stimuli. It has been shown to sensitize acute leukemia cells to cytarabine haematologica.org and enhance the apoptotic response when combined with TRAIL nih.gov. Some combinations have led to a significant increase in late apoptotic and necrotic cell populations nih.gov.

Pathway Modulation: The modulation of cell survival pathways, such as the PI3K/Akt pathway, by this compound in combination therapies is a recurring finding. This modulation can reduce the effectiveness of HSP90 blockade-mediated stress responses and substantially increase anti-cancer toxicity iiarjournals.org.

Impact on Tumor Growth and Regression in Preclinical Models

Preclinical studies utilizing various cancer cell lines and in vivo xenograft models have consistently demonstrated that combination therapies involving this compound can achieve superior anti-tumor effects compared to monotherapy.

Enhanced Anti-Tumor Activity: In non-small cell lung cancer (NSCLC) models, the combination of this compound with paclitaxel resulted in significant growth inhibition both in vitro and in vivo mdpi.com. Similarly, in HER2-positive breast cancer models, the combination of this compound with trastuzumab produced a superior anti-tumor effect compared to either drug alone researchgate.net. The combination of this compound with bortezomib has also shown improved antitumor activity in preclinical models, suggesting that interrupting intracellular protein homeostasis with this regimen promotes enhanced anti-tumor effects nih.gov.

Tumor Growth Inhibition and Survival Prolongation: Studies involving sorafenib and this compound have provided a preclinical rationale for synergy, with clinical efficacy observed in renal cancer and melanoma patients aacrjournals.orgmdpi.compsu.edu. In thyroid cancer models, sorafenib combined with another HSP90 inhibitor, onalespib, significantly inhibited tumor growth and prolonged median survival in xenograft models nih.gov. This compound has also exhibited anti-tumor effects, including delayed growth, in human melanoma tumor xenografts researchgate.net.

Sensitization to Other Therapies: The strategy of combining HSP90 inhibitors with PARP inhibitors has shown preclinical efficacy in models of breast and ovarian cancer, enhancing the activity of PARP inhibitors and demonstrating preliminary anti-tumor efficacy researchgate.net. In ovarian and primary peritoneal carcinoma models, the combination of this compound with gemcitabine demonstrated some clinical activity, although the downregulation of client proteins was limited at achievable exposures nih.gov.

Data Table: Preclinical Efficacy of this compound Combinations

| Combination Therapy | Target Cancer Cell Type | Observed Effect | Reference |

| This compound + Paclitaxel | NSCLC | Enhanced cytotoxicity (5–22-fold) | mdpi.com |

| This compound + Trastuzumab | HER2+ Breast Cancer | Superior anti-tumor effect vs. monotherapy | researchgate.net |

| This compound + Bortezomib | Various | Improved antitumor activity | nih.gov |

| This compound + Sorafenib | Renal Cancer, Melanoma | Clinical efficacy observed (preclinical rationale) | aacrjournals.orgpsu.edu |

| This compound + Gemcitabine | Ovarian Cancer | Limited anticancer activity, but potential sensitizer | nih.gov |

| This compound + PARP Inhibitor | Breast/Ovarian Cancer | Enhanced PARP inhibitor activity, preliminary efficacy | researchgate.net |

Novel Preclinical Research Avenues and Formulation Development

Exploration of Tanespimycin (B1681923) Beyond Oncological Applications

While initially investigated primarily for its anticancer properties, the mechanism of action of this compound as a potent inhibitor of Heat Shock Protein 90 (Hsp90) has prompted preclinical research into its therapeutic potential across a spectrum of other diseases. taylorandfrancis.comnih.govcancer.gov Hsp90 is a crucial molecular chaperone responsible for the stability and function of numerous client proteins involved in various cellular processes. nih.govdrugbank.comnih.gov Its inhibition can, therefore, impact disease states where protein misfolding and aggregation are key pathological features. alzdiscovery.orgnih.gov

The role of Hsp90 in managing the folding and degradation of proteins implicated in neurodegeneration has made it an attractive target for therapeutic intervention. alzdiscovery.orgnih.gov this compound has been evaluated in several preclinical models of neurodegenerative diseases, including Alzheimer's, Huntington's, and Parkinson's disease, with varied results. alzdiscovery.orgalzdiscovery.org

In a mouse model of Alzheimer's disease, direct infusion of this compound into the cerebral ventricles was reported to improve memory and increase synaptic density. alzdiscovery.org However, systemic administration in other Alzheimer's transgenic models showed no significant effect on the key pathological markers of amyloid and tau proteins. alzdiscovery.org The compound's limited ability to cross the blood-brain barrier is a likely factor in these mixed outcomes. alzdiscovery.org

More promising results have been observed in other neurodegenerative models. For instance, in fly models of spinocerebellar ataxia and Huntington's disease, this compound was found to reduce neurodegeneration and increase survival by inducing heat shock proteins. alzdiscovery.org Furthermore, in a model of spinal and bulbar muscular atrophy, this compound administration led to the degradation of the mutant androgen receptor, a client protein of Hsp90, and ameliorated motor neuron degeneration. nih.gov The potential neuroprotective effects of this compound are thought to stem from its ability to promote the degradation of misfolded, aggregation-prone proteins that are characteristic of these debilitating diseases. alzdiscovery.orgnih.gov

Table 1: Preclinical Studies of this compound in Neurodegenerative Disease Models

| Disease Model | Organism | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Mouse | Improved memory and synaptic density with direct cerebral ventricle infusion. | alzdiscovery.org |

| Alzheimer's Disease | Mouse (transgenic) | No significant effect on amyloid or tau pathology with systemic treatment. | alzdiscovery.org |

| Spinocerebellar Ataxia | Fly | Reduced neurodegeneration and increased survival. | alzdiscovery.org |

| Huntington's Disease | Fly | Reduced neurodegeneration and increased survival. | alzdiscovery.org |

| Spinal and Bulbar Muscular Atrophy | Mouse | Ameliorated motor neuron degeneration by reducing mutant androgen receptor levels. | nih.gov |

Intriguing evidence from computational studies has pointed towards this compound as a potential agent for promoting longevity. The compound was identified in three separate in silico screens of drugs that target genes and proteins associated with human aging. alzdiscovery.org One study, using a database of drug-induced gene expression changes, identified this compound as a compound that could mimic the genetic alterations seen in caloric restriction, a known longevity-enhancing intervention. alzdiscovery.org

Subsequent laboratory research has provided some validation for these computational findings. In one study, this compound was ranked as a highly promising pro-longevity drug and was subsequently shown to increase the median lifespan of the nematode worm Caenorhabditis elegans by 23%. alzdiscovery.org The mechanism is believed to be linked to the inhibition of Hsp90, which can activate the heat shock factor 1 (HSF-1), a key regulator of stress resistance and longevity. researchgate.net While these initial findings are compelling, further research is necessary to confirm if Hsp90 inhibitors can indeed extend lifespan or healthspan in more complex organisms. alzdiscovery.org

The essential role of Hsp90 in the development and maintenance of drug resistance in fungi has made it a novel target for antifungal therapies. taylorandfrancis.com this compound and its derivatives have been investigated for their potential to enhance the efficacy of existing antifungal agents. taylorandfrancis.com

Research has shown that this compound exhibits antifungal activity against certain plant pathogenic fungi, such as Colletotrichum gloeosporioides, the causative agent of anthracnose in mangoes. researchgate.net In the context of human fungal pathogens, Hsp90 inhibitors like this compound have been shown to dramatically increase the effectiveness of fluconazole (B54011) against Candida albicans. taylorandfrancis.com The inhibition of Hsp90 disrupts the fungus's ability to cope with the stress induced by antifungal drugs, thereby overcoming resistance mechanisms. taylorandfrancis.com This strategy of combining an Hsp90 inhibitor with a conventional antifungal drug represents a promising approach to combat the growing problem of antifungal resistance. taylorandfrancis.com

Development of Advanced Preclinical Delivery Systems

A significant challenge in the development of this compound has been its poor water solubility and stability, which can limit its therapeutic efficacy. taylorandfrancis.com To address these limitations, researchers have been actively exploring advanced drug delivery systems designed to improve its formulation and in vivo performance. nih.govnih.govnih.gov

Micellar nanocarriers are self-assembling, nano-sized structures that can encapsulate hydrophobic drugs like this compound, thereby improving their solubility and stability in aqueous environments. nih.govnih.govmdpi.com Several preclinical studies have demonstrated the potential of micellar formulations to enhance the delivery of this compound.

One study utilized poly(styrene-co-maleic acid) (SMA) to create this compound-loaded micelles. nih.gov These micelles exhibited a high drug loading efficiency of 93% and a mean diameter of 74 nm. nih.gov In vitro, the micelles demonstrated a controlled release of this compound and showed potent activity against human prostate cancer cells. nih.gov An in vivo study in mice with prostate cancer xenografts revealed that the SMA-tanespimycin micelles had significantly higher anticancer efficacy compared to the free drug. nih.gov

Another approach involved the use of PEG-DSPE/TPGS mixed micelles for the co-delivery of this compound and paclitaxel (B517696). mdpi.com This dual-drug-loaded micellar system led to a 1.7-fold increase in the tumor concentration of this compound compared to the administration of the free drug in mice with ovarian tumor xenografts. plos.orgnih.gov This enhanced tumor accumulation resulted in a near-complete arrest of tumor growth. plos.orgnih.gov

Table 2: Characteristics of this compound-Loaded Micellar Nanocarriers

| Micelle Composition | Mean Diameter | Drug Loading Efficiency | Key In Vivo Finding | Reference |

|---|---|---|---|---|

| Poly(styrene-co-maleic acid) (SMA) | 74 ± 7 nm | 93% | Significantly higher anticancer efficacy in prostate cancer xenografts compared to free drug. | nih.gov |

| PEG-DSPE/TPGS | Not Specified | Not Specified | 1.7-fold increase in tumor concentration of this compound in ovarian tumor xenografts. | mdpi.complos.orgnih.gov |

Lipid-based formulations, such as solid lipid nanoparticles (SLNs), offer another promising strategy for improving the delivery of poorly soluble drugs like this compound. nih.gov SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, enhancing their stability and bioavailability. nih.gov

A preclinical study investigated the co-delivery of this compound and paclitaxel using SLNs for the treatment of gastric cancer. nih.gov The SLNs were prepared using a solvent injection method. nih.gov In vitro studies on human gastric cancer cell lines showed that the encapsulated SLNs were more effective at reducing cell viability and colony formation compared to the individual free drugs. nih.gov In a xenograft model, the SLN formulation also demonstrated an enhanced ability to induce apoptosis and inhibit tumor growth. nih.gov These findings suggest that the combined administration of paclitaxel and this compound in an SLN formulation results in a synergistic anti-cancer effect. nih.gov

Structure-Activity Relationship Studies of this compound and Analogs

The exploration of this compound and its analogs has been a significant focus in the development of Heat Shock Protein 90 (HSP90) inhibitors. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more effective and safer therapeutic agents.

Comparative Analysis with Other Geldanamycin (B1684428) Derivatives (e.g., 17-DMAG)

This compound (17-AAG) is a derivative of the natural product geldanamycin, created by replacing the methoxy (B1213986) group at the 17th position with an allylamino group. This modification reduces the hepatotoxicity associated with geldanamycin while retaining potent HSP90 inhibitory activity. selleckchem.com Another key derivative is alvespimycin (B136294) (17-DMAG), which features a dimethylaminoethylamino group at the same position. The primary motivation for developing 17-DMAG was to improve upon the poor water solubility of this compound. nih.gov

Physicochemical and Pharmacokinetic Properties:

17-DMAG exhibits significantly higher water solubility and oral bioavailability compared to this compound. nih.govnih.gov However, it also has a larger volume of distribution, which could contribute to off-target toxicities. nih.gov While both compounds are primarily cleared through the hepatobiliary system, 17-DMAG shows reduced metabolic liability and lower plasma protein binding. nih.govaacrjournals.org

Potency and Efficacy:

Both this compound and 17-DMAG are potent inhibitors of HSP90, functioning by binding to the ATP-binding pocket in the N-terminal domain of the protein. This compound has a reported IC50 of 5 nM in a cell-free assay and demonstrates a 100-fold higher binding affinity for HSP90 from tumor cells compared to normal cells. medchemexpress.com In various prostate cancer cell lines, this compound shows IC50 values ranging from 25-45 nM. medchemexpress.com

In a comparative in vitro study using breast cancer cell lines, the water-soluble derivatives 17-DMAG and 17-AEPGA were found to be equally or more effective than this compound in inhibiting cell growth. spandidos-publications.com The 50% growth inhibition (GI50) concentrations for these compounds were generally below 2 µM after 72 hours of exposure. spandidos-publications.com

| Cell Line | This compound (17-AAG) GI50 (µM) | 17-DMAG GI50 (µM) |

|---|---|---|

| MCF-7 | 1.02 | 0.89 |

| SKBR-3 | 1.68 | 1.54 |

| MDA-MB-231 | 1.21 | 0.98 |

Mechanism of Action and Resistance:

The mechanism of action for both this compound and 17-DMAG involves the inhibition of HSP90, leading to the degradation of client proteins crucial for tumor cell survival and proliferation. Studies have shown that acquired resistance to this compound can occur, and this is often associated with cross-resistance to 17-DMAG. nih.gov This suggests a common mechanism of resistance for these ansamycin (B12435341) benzoquinone-based inhibitors. nih.gov

Design of Next-Generation HSP90 Inhibitors Based on this compound Scaffold

The this compound scaffold has served as a valuable template for the design of next-generation HSP90 inhibitors with improved pharmacological properties. Medicinal chemistry efforts have focused on modifying both the ansa-chain and the quinone moiety of the geldanamycin structure to enhance efficacy, solubility, and safety.

One strategy has involved the synthesis of analogs with different substitutions at the C17 position of the benzoquinone ring. For instance, the creation of 17-propargylamine-17-demethoxygeldanamycin, an alkyne derivative of this compound, has shown potent in vitro antiproliferative activity, particularly against the MDA-MB-231 breast cancer cell line with an IC50 of 60 nM. mdpi.com This derivative also demonstrated lower in vivo hepatotoxicity compared to both geldanamycin and this compound. mdpi.com

This propargyl analog has been further utilized as a starting point for developing a series of triazole derivatives via click chemistry. mdpi.com Among these, some compounds have exhibited improved binding affinity for HSP90 and enhanced apoptotic activity in cancer cell lines when compared to the parent compound, geldanamycin. mdpi.com These modifications highlight the potential for fine-tuning the activity and safety profile of this compound-based inhibitors.

Another approach in the design of novel HSP90 inhibitors has been the development of compounds with entirely different scaffolds, though the insights gained from the structure-activity relationships of this compound and its analogs have been instrumental in this process. The goal remains to create inhibitors that are more potent, have better bioavailability, and can overcome the resistance mechanisms that have been observed with the first and second-generation ansamycin-based drugs. nih.gov

Future Directions in Tanespimycin Research

Unexplored Molecular Targets and Pathways

The therapeutic effects of tanespimycin (B1681923) are largely attributed to the inhibition of Hsp90, leading to the degradation of a wide array of client proteins crucial for tumor growth and survival. However, emerging evidence suggests that the full spectrum of this compound's molecular interactions and affected pathways is yet to be completely understood. Future research is poised to delve into these less-explored areas to potentially uncover novel mechanisms of action and opportunities for therapeutic intervention.

One avenue of exploration is the identification of non-canonical or "off-target" effects of this compound that may contribute to its anti-tumor activity. While Hsp90 is its primary target, the compound's interaction with other cellular components cannot be entirely ruled out and warrants further investigation. A deeper understanding of the broader interactome of this compound could reveal unexpected therapeutic synergies or explain certain idiosyncratic responses.

Moreover, the downstream consequences of Hsp90 inhibition by this compound are a fertile ground for discovery. Research has begun to shed light on pathways that are indirectly modulated by this compound. For instance, studies have indicated that this compound can lead to the depletion of cellular Serine/Threonine Kinase 38 (STK38/NDR1) and a reduction in its kinase activity. Another area of interest is the interplay between this compound and inflammatory pathways, with some evidence suggesting an effect on the NLRP3 inflammasome and Gasdermin D (GSDMD), key components of pyroptotic cell death.

The role of the B-cell lymphoma 2 (Bcl-2) family of proteins in modulating this compound-induced apoptosis is another critical area for future studies. The efficacy of this compound in triggering programmed cell death has been shown to be dependent on the expression of pro-apoptotic members like BAX. A more profound understanding of how this compound influences the intricate balance between pro- and anti-apoptotic Bcl-2 family members could lead to rational combination strategies that enhance its cytotoxic effects.

Furthermore, the HSP90-MYC-CDK9 network has been identified as a key driver of therapeutic resistance in certain cancers. mdpi.com Investigating the precise molecular mechanisms by which this compound impacts this network could provide insights into overcoming resistance and improving therapeutic outcomes. The potential for this compound to modulate the expression of proteins such as High Mobility Group AT-hook 1 (HMGA1), Fatty Acid-Binding Protein 5 (FABP5), and others in specific cancer contexts also represents an important direction for future research. nih.gov

| Potential Unexplored Area | Key Molecules/Pathways of Interest | Potential Implication |

| Non-Canonical Targets | Broader this compound interactome | Discovery of novel mechanisms and therapeutic synergies. |

| Downstream Signaling | STK38/NDR1, NLRP3/GSDMD | Understanding of indirect anti-tumor effects and inflammatory responses. |

| Apoptotic Regulation | BCL2 family proteins (e.g., BAX) | Development of strategies to enhance this compound-induced cell death. |

| Resistance Networks | HSP90-MYC-CDK9 axis | Identification of approaches to overcome therapeutic resistance. |

| Context-Specific Effects | HMGA1, FABP5, Oct4, MYCN, Prohibitin, p-L1CAM | Tailoring this compound therapy to specific cancer subtypes. |

Identification of Novel Preclinical Biomarkers for Response and Resistance

A significant challenge in the clinical development of Hsp90 inhibitors, including this compound, has been the identification of reliable biomarkers to predict patient response and monitor therapeutic efficacy. Future research is critically focused on discovering and validating novel preclinical biomarkers that can guide patient stratification and provide early indications of treatment success or failure.

Historically, the induction of heat shock proteins, particularly Hsp70, has been used as a pharmacodynamic biomarker of Hsp90 inhibition. mdpi.com Similarly, the degradation of known Hsp90 client proteins such as Raf-1 and Cyclin-dependent kinase 4 (Cdk4) has been assessed in clinical trials. mdpi.com However, the response of these markers can be inconsistent. mdpi.com This necessitates a move towards more robust and easily accessible biomarkers.

A promising area of investigation is the identification of secreted proteins that can be measured in the serum. Preclinical studies have shown that levels of Insulin-like Growth Factor-Binding Protein 2 (IGFBP-2) and the extracellular domain (ECD) of Human Epidermal Growth Factor Receptor 2 (HER2) are downregulated by Hsp90 inhibitors and may serve as sensitive serum-based biomarkers. mdpi.com Further validation of these and other secreted proteins in this compound-specific preclinical models is a key future direction.

In the context of therapeutic resistance, the expression and activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) has emerged as a significant factor. wikipedia.orgnih.gov Reduced NQO1 expression has been identified as a mechanism of acquired resistance to this compound. wikipedia.orgnih.gov Therefore, NQO1 status could serve as a predictive biomarker for resistance, and future studies may explore strategies to overcome this resistance mechanism.

Furthermore, recent proteomic studies in lung adenocarcinoma have identified novel potential biomarkers. For instance, Acireductone Dioxygenase 1 (ADI1) and Ribosome Biogenesis Protein RRP1 have been suggested as markers for monitoring Hsp90 inhibition, while Argininosuccinate Synthase 1 (ASS1), E3 ubiquitin-protein ligase Itchy homolog (ITCH), and Ubiquitin-conjugating enzyme E2 L3 (UBE2L3) have been proposed as context-dependent biomarkers of response. nih.gov

| Biomarker Category | Potential Novel Biomarkers | Rationale |

| Pharmacodynamic (Serum) | IGFBP-2, HER2-ECD | Secreted proteins reflecting Hsp90 client protein status; easily accessible. |

| Resistance (Tumor Tissue) | NQO1 expression/activity | Reduced levels correlate with acquired resistance to this compound. |